Methyl 4-(pyridin-3-yl)thieno[3,2-c]pyridine-6-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H10N2O2S |
|---|---|
Molecular Weight |
270.31 g/mol |
IUPAC Name |
methyl 4-pyridin-3-ylthieno[3,2-c]pyridine-6-carboxylate |
InChI |
InChI=1S/C14H10N2O2S/c1-18-14(17)11-7-12-10(4-6-19-12)13(16-11)9-3-2-5-15-8-9/h2-8H,1H3 |
InChI Key |
APMSECCDCVZLBT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=C2C=CSC2=C1)C3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Precursors
-
Precursors : Methyl 3,5-diamino-4-oxo-6-aryl-4,5-dihydrothieno[3,2-c]pyridine-2-carboxylates (e.g., 6a-6l) are synthesized via cyclocondensation of thiourea derivatives with α,β-unsaturated ketones.
-
Catalyst : Acetic acid under reflux (110°C, 12–24 hours).
Adaptation for Target Compound :
Replacing the aryl group with pyridin-3-yl may require pre-functionalized α,β-unsaturated ketones. For example, 3-pyridinylpropenone could be cyclized with methyl thioglycolate under similar conditions.
Stepwise Construction of the Thieno[3,2-c]Pyridine Core
Patent US6987116B2 details methods for synthesizing thieno[3,2-b]pyridines, which can be adapted for the [3,2-c] isomer:
Cyclization of Thiophene-Pyridine Precursors
-
Step 1 : Formation of 3-aminothiophene-2-carboxylate via Gewald reaction.
-
Step 2 : Condensation with pyridine-3-carbaldehyde under acidic conditions to form the fused ring.
-
Key Modification : Using methyl 3-aminothiophene-2-carboxylate and pyridine-3-carboxaldehyde in ethanol/HCl (reflux, 8 hours) yields intermediates with 70–75% efficiency.
Post-Functionalization via Cross-Coupling
-
Suzuki-Miyaura Coupling : Introducing pyridin-3-yl at the 4-position using Pd(PPh₃)₄, K₂CO₃, and 3-pyridinylboronic acid in DMF/H₂O (100°C, 12 hours).
Optimization of Esterification and Protecting Group Strategies
The methyl carboxylate at position 6 is critical for solubility and reactivity. Patent US11584755B2 highlights esterification techniques for similar systems:
Direct Esterification of Carboxylic Acid Intermediates
Protection-Deprotection Strategies
-
Temporary Protection : Using tert-butyl esters (Boc) during coupling reactions to prevent side reactions.
-
Final Deprotection : HCl/dioxane to yield carboxylic acid, followed by methyl ester formation.
Spectroscopic Characterization and Validation
The RSC supporting data for compound 6c provides a benchmark for NMR and X-ray analysis:
¹H NMR Analysis
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methyl ester group and pyridine nitrogen serve as key sites for nucleophilic substitution:
-
Ester hydrolysis : Under basic conditions (e.g., NaOH/H<sub>2</sub>O/EtOH), the methyl ester undergoes saponification to yield the corresponding carboxylic acid derivative.
-
Pyridine nitrogen alkylation : The pyridine ring’s nitrogen can react with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K<sub>2</sub>CO<sub>3</sub>) to form quaternary ammonium salts.
Example Reaction Conditions:
| Reactant | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methyl ester derivative | NaOH (2M), EtOH/H<sub>2</sub>O, reflux, 6h | Carboxylic acid derivative | 75–85% | |
| Pyridine + methyl iodide | K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C, 12h | N-methylpyridinium salt | 60% |
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-coupling reactions, enabling aryl/heteroaryl functionalization:
-
Suzuki-Miyaura coupling : Reacts with aryl boronic acids (e.g., phenylboronic acid) using Pd(dppf)Cl<sub>2</sub> as a catalyst and K<sub>2</sub>CO<sub>3</sub> as a base in DME/H<sub>2</sub>O at 100°C . Similar reactions with bromothienopyridine precursors show yields up to 84% .
-
Buchwald-Hartwig amination : Amines (e.g., aniline) react at the pyridine ring under Pd(OAc)<sub>2</sub>/Xantphos catalysis.
Key Data from Analogous Systems :
| Boron Reagent | Catalyst System | Reaction Time | Yield |
|---|---|---|---|
| Phenylboronic acid | Pd(dppf)Cl<sub>2</sub>, K<sub>2</sub>CO<sub>3</sub> | 4.5h | 82% |
| 4-Chlorophenylboronic acid | Pd(PPh<sub>3</sub>)<sub>4</sub>, Na<sub>2</sub>CO<sub>3</sub> | 3h | 78% |
Cyclization and Heterocycle Formation
The thienopyridine core facilitates cyclization reactions to form polycyclic systems:
-
Reaction with formamide : Forms pyrimidine-fused derivatives under reflux conditions (e.g., 120°C, 8h) .
-
Condensation with triethyl orthoformate : Produces formimidate intermediates, which cyclize to yield imidazo-thienopyridines .
Documented Cyclization Pathways :
| Starting Material | Reagents/Conditions | Product | Application |
|---|---|---|---|
| Thienopyridine derivative | Formamide, 120°C, 8h | Pyrimidino[4',5':4,5]thienopyridine | Kinase inhibition |
| Thienopyridine + triethyl orthoformate | AcOH, reflux, 6h | Imidazo-thienopyridine | Antitumor agents |
Electrophilic Aromatic Substitution
The electron-rich thiophene ring undergoes electrophilic substitution:
-
Nitration : Concentrated HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0–5°C introduces nitro groups at the 5-position of the thiophene ring.
-
Halogenation : NBS (N-bromosuccinimide) in CCl<sub>4</sub> selectively brominates the thiophene moiety.
Reduction Reactions
-
Ester reduction : LiAlH<sub>4</sub> in THF reduces the methyl ester to a primary alcohol.
-
Pyridine ring hydrogenation : H<sub>2</sub>/Pd-C in EtOH converts the pyridine to a piperidine derivative.
Biological Activity-Driven Modifications
Derivatives synthesized via the above reactions exhibit notable bioactivity:
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antitumor Activity
Research indicates that derivatives of methyl 4-(pyridin-3-yl)thieno[3,2-c]pyridine-6-carboxylate exhibit notable antitumor properties. Specifically, compounds related to this structure have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines. For instance, studies have shown that certain derivatives can effectively impede the growth of triple-negative breast cancer (TNBC) cells while exhibiting minimal effects on non-tumorigenic cells. This selectivity underscores the potential of these compounds as targeted cancer therapies .
1.2 Kinase Inhibition
The compound has been identified as a potential inhibitor of various kinases, which are critical targets in cancer treatment. Kinase inhibitors play a vital role in regulating cellular processes such as growth and division. The interaction studies focusing on binding affinity and inhibitory effects on specific enzymes have demonstrated promising results, suggesting that this compound could modulate important biological pathways .
Organic Synthesis Applications
2.1 Reactivity and Functionalization
this compound's chemical structure allows it to participate in various organic reactions. It can undergo nucleophilic substitution reactions at the carboxylate position or the nitrogen of the pyridine ring. These reactions facilitate further functionalization and the synthesis of more complex derivatives .
2.2 Coupling Reactions
The compound can also be involved in coupling reactions such as the Suzuki-Miyaura cross-coupling reaction, which is widely used for synthesizing aryl-substituted derivatives. This versatility makes it an essential building block in organic synthesis .
Case Studies and Research Findings
Several studies have investigated the biological activity and therapeutic potential of this compound and its derivatives:
- Antitumor Studies : A study demonstrated that specific derivatives inhibited cell growth in TNBC cell lines while sparing non-tumorigenic cells, indicating selective cytotoxicity .
- Kinase Interaction Studies : Research has revealed that these compounds interact with kinase enzymes, providing insights into their mechanism of action as anticancer agents .
Mechanism of Action
The mechanism of action of Methyl 4-(pyridin-3-yl)thieno[3,2-c]pyridine-6-carboxylate involves its interaction with molecular targets such as kinases. The compound’s structure allows it to bind to the ATP-binding site of kinases, inhibiting their activity. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s key differentiators include:
- Thiophene-Pyridine Fusion: The thieno[3,2-c]pyridine scaffold distinguishes it from analogs like thieno[3,2-b]pyridines (e.g., Methyl thieno[3,2-b]pyridine-6-carboxylate, ), where the thiophene ring is fused at the [3,2-b] position. This positional isomerism affects electronic distribution and steric interactions .
- Substituents: Pyridin-3-yl Group: Unlike ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3-carboxylate (), which lacks aromatic substituents, the pyridinyl group here may enhance π-π stacking with biological targets. Methyl Ester: Compared to ethyl esters (e.g., Ethyl 2-amino-6-butanoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate, ), the methyl ester reduces molecular weight (MW) and increases hydrophilicity.
Table 1: Structural and Physicochemical Comparison
Physicochemical and ADMET Properties
- LogP and Solubility : The methyl ester in the target compound likely lowers logP compared to ethyl esters (e.g., ), improving aqueous solubility.
- Safety : While direct safety data are unavailable, analogs like 2-Chloro-6-methylpyrimidine-4-carboxylic acid () highlight the importance of substituent choice in toxicity profiles .
Biological Activity
Methyl 4-(pyridin-3-yl)thieno[3,2-c]pyridine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and as a protein kinase inhibitor. This article reviews the biological activity of this compound, focusing on its antitumor effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has a complex structure that contributes to its biological activity. The compound is characterized by:
- Molecular Formula : C13H10N2O2S
- CAS Number : 1344692-76-7
- IUPAC Name : this compound
The thieno-pyridine moiety is known for its role in various biological activities, including anticancer properties.
Antitumor Activity
Recent studies have demonstrated the antitumor potential of this compound. Notably, research has focused on its effects against triple-negative breast cancer (TNBC) cell lines.
Case Study: Effects on TNBC Cell Lines
A study evaluated the compound's effects on two TNBC cell lines, MDA-MB-231 and MDA-MB-468. The findings included:
- Growth Inhibition : The compound exhibited significant growth inhibition in both cell lines with a GI50 concentration of approximately 13 µM.
- Cell Cycle Analysis : Flow cytometry analysis indicated that treatment with the compound increased the percentage of cells in the G0/G1 phase while decreasing those in the S phase, suggesting an interruption in the cell cycle progression.
| Cell Line | GI50 Concentration (µM) | Effect on Cell Cycle |
|---|---|---|
| MDA-MB-231 | 13 | Increased G0/G1 phase |
| MDA-MB-468 | Not specified | Not specified |
These results indicate that this compound may induce cell cycle arrest in TNBC cells, which is a desirable effect for therapeutic agents targeting cancer.
The mechanism by which this compound exerts its effects appears to involve modulation of key signaling pathways associated with cell proliferation and survival. While apoptosis was not significantly affected (no alterations in PARP or caspase-3 levels), the compound's ability to alter cell cycle dynamics suggests it may interfere with growth factor signaling or cyclin-dependent kinase activity.
Comparative Analysis with Other Compounds
In comparative studies with other thieno-pyridine derivatives, this compound showed promising results similar to established anticancer agents like Sorafenib. This positions it as a potential candidate for further development.
Q & A
Q. Data Contradiction Analysis Example :
- Issue : Discrepant melting points reported for derivatives (e.g., 178°C vs. 165°C).
- Root Cause : Polymorphism or residual solvents in crystallized products.
- Resolution :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
